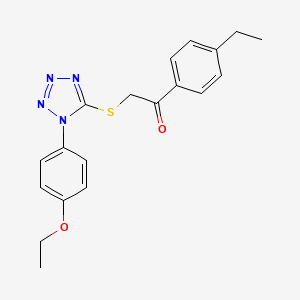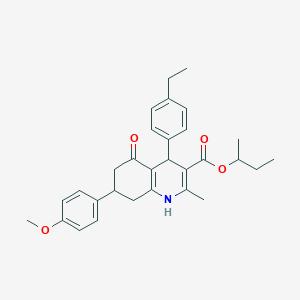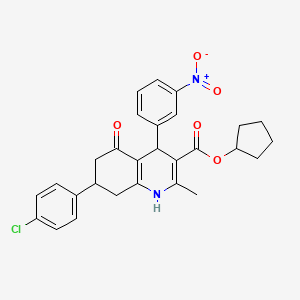![molecular formula C19H11Cl2FN2OS B11093334 4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B11093334.png)
4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE: is a complex organic compound characterized by the presence of multiple functional groups, including dichlorophenyl, furyl, thiazolyl, and fluorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: This step involves the reaction of a dichlorophenyl-substituted furan with a thioamide under acidic conditions to form the thiazole ring.
Coupling Reactions: The thiazole intermediate is then coupled with a fluorophenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloroaniline: Shares the dichlorophenyl moiety but lacks the thiazole and furyl groups.
4-Fluoroaniline: Contains the fluorophenyl group but does not have the thiazole or dichlorophenyl moieties.
Uniqueness
N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H11Cl2FN2OS |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H11Cl2FN2OS/c20-11-1-6-15(21)14(9-11)17-7-8-18(25-17)16-10-26-19(24-16)23-13-4-2-12(22)3-5-13/h1-10H,(H,23,24) |
InChI Key |
BMMYQXYSABPKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(difluoromethyl)-N-(3-methylpent-1-yn-3-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11093262.png)
![2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11093273.png)
![5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093287.png)

![N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B11093293.png)
![2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]-1-phenylethanone](/img/structure/B11093306.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-4-methyl-5-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11093314.png)
![2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11093319.png)
![3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11093321.png)
![8-bromo-1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11093324.png)
![3-acetyl-2-[(2,5-dimethoxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11093326.png)
![Cyclopentyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11093327.png)

